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Abstract

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a
substrate for key signaling enzymes. Dysregulation of NAD+ homeostasis has been implicated
in a wide range of diseases, including metabolic disorders, neurodegenerative diseases, and
age-related pathologies. The de novo synthesis of NAD+ from tryptophan represents a key
pathway for maintaining cellular NAD+ pools. This whitepaper provides an in-depth technical
overview of TES-1025, a potent and selective inhibitor of a-amino-p-carboxymuconate-¢-
semialdehyde decarboxylase (ACMSD), a pivotal enzyme in the de novo NAD+ biosynthesis
pathway. By inhibiting ACMSD, TES-1025 effectively redirects the metabolic flux towards NAD+
production, offering a promising therapeutic strategy for conditions associated with diminished
NAD+ levels. This document details the mechanism of action of TES-1025, summarizes key
quantitative data, provides detailed experimental protocols, and visualizes the relevant
biological and experimental frameworks.

Introduction to the De Novo NAD+ Biosynthesis
Pathway and the Role of ACMSD

The de novo NAD+ synthesis pathway, also known as the kynurenine pathway, metabolizes the
essential amino acid tryptophan into quinolinic acid (QUIN), a direct precursor to NAD+.[1][2][3]
[4] A critical branching point in this pathway is governed by the enzyme a-amino-[3-
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carboxymuconate-s-semialdehyde decarboxylase (ACMSD).[1][2][3] ACMSD catalyzes the
decarboxylation of a-amino-f-carboxymuconate-s-semialdehyde (ACMS) to a-aminomuconate-
e-semialdehyde (AMS), shunting the metabolic flow towards the tricarboxylic acid (TCA) cycle
for complete oxidation.[1][3] Conversely, the spontaneous cyclization of ACMS leads to the
formation of quinolinic acid, which then enters the final steps of NAD+ synthesis.[1][3]
Therefore, the inhibition of ACMSD presents a compelling strategy to enhance the production
of NAD+ by favoring the conversion of ACMS to quinolinic acid.[1][2][3]

TES-1025: A Potent and Selective ACMSD Inhibitor

TES-1025 has been identified as a first-in-class, potent, and selective inhibitor of human
ACMSD.[1][5] Its chemical name is 3-[[[5-cyano-1,6-dihydro-6-ox0-4-(2-thienyl)-2-
pyrimidinylJthiolmethyl]phenylacetic acid.[5] Through its inhibitory action on ACMSD, TES-1025
has been shown to increase NAD+ levels in various cellular and preclinical models, highlighting
its therapeutic potential.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for TES-1025.

Table 1: In Vitro Potency and Selectivity of TES-1025

Parameter Value Species Reference
IC50 13+£3nM Human [71[8]
Ki 0.85+0.22 nM Human [1][2][3][9][10]

Table 2: In Vivo Pharmacokinetics of TES-1025 in Male CD-1 Mice
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Route of

o AUCO0-8h AUCO0-8h Referenc
Administr Dose Cmax t1/2 . .
. (Liver) (Kidney) e
ation
Intravenou
0.5 mg/kg N/A ~5.33h N/A N/A [7118]
s (V)
2570 19,200 36,600
Oral (PO) 5 mg/kg N/A [71[8]
ng/mL hng/mL hng/mL
Table 3: Effects of TES-1025 on NAD+ Levels
Model System Treatment Outcome Reference

Primary Hepatocytes

Dose-dependent TES-
1025

Increased NAD+
levels and SIRT1

activation

[6]

Human HK-2 Kidney
Cells

TES-1025

Increased NAD+

content

[6]

Male C57BL/6J Mice

15 mg/kg/day for 10
days

Increased NAD+
content in liver,

kidneys, and brain

[6]

Cisplatin-induced AKI

model

TES-1025

Higher NAD+ levels in

kidneys

[6]

Ischemia-Reperfusion
AKI model

TES-1025

Higher NAD+ levels in

kidneys

[6]

Signaling Pathways and Experimental Workflows
The De Novo NAD+ Biosynthesis Pathway and TES-

1025's Point of Intervention

The following diagram illustrates the kynurenine pathway for de novo NAD+ biosynthesis and
highlights the inhibitory action of TES-1025 on ACMSD.
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TES-1025 inhibits ACMSD, shunting metabolism towards NAD+ synthesis.

Experimental Workflow for Evaluating TES-1025 Efficacy

The diagram below outlines a typical experimental workflow to assess the efficacy of TES-1025
in a cellular model.
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A typical workflow for assessing TES-1025's effect on cellular NAD+ levels.
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Experimental Protocols
ACMSD Enzyme Activity Assay

This protocol is adapted from descriptions of a coupled spectrophotometric assay used to
determine ACMSD activity and the inhibitory potential of compounds like TES-1025.[7][8]

Objective: To measure the enzymatic activity of ACMSD and determine the IC50 value of TES-
1025.

Materials:

e Recombinant human ACMSD (hACMSD)

o Recombinant 3-hydroxyanthranilate 3,4-dioxygenase (from Ralstonia metallidurans)
o 3-hydroxyanthranilic acid (substrate for the coupling enzyme)

e TES-1025

o Assay buffer (e.g., 50 mM 4-morpholinepropanesulfonic acid, pH 6.5, containing 100 mM
NacCl)

e Spectrophotometer capable of reading at 360 nm
Procedure:

o ACMS Substrate Generation: In a pre-assay mixture, generate the ACMS substrate by
incubating 10 uM 3-hydroxyanthranilic acid with recombinant 3-hydroxyanthranilate 3,4-
dioxygenase.

e Monitoring ACMS Formation: Monitor the formation of ACMS by measuring the increase in
absorbance at 360 nm until the reaction is complete.

o ACMSD Activity Measurement:

o To the reaction mixture containing the generated ACMS, add a known amount of hAACMSD
(e.g., 30 nM).
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o Immediately monitor the decrease in absorbance at 360 nm, which corresponds to the
consumption of ACMS by ACMSD.

o Calculate the initial rate of the absorbance decrease.

o A control reaction without ACMSD should be run to account for any non-enzymatic
degradation of ACMS.

e Inhibition Assay (IC50 Determination):
o Prepare serial dilutions of TES-1025 (e.g., from 0.5 to 40 nM).
o Add the different concentrations of TES-1025 to the assay mixture along with hAACMSD.
o Measure the initial rate of ACMS consumption for each inhibitor concentration.
o Calculate the percent inhibition relative to a vehicle control (e.g., DMSO).

o Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the
data to a four-parameter logistic equation to determine the IC50 value.

o Ki Determination (Dixon Method): To determine the inhibition constant (Ki), perform the
enzyme activity assay with varying concentrations of both the substrate (ACMS, generated
from 5 to 20 uM 3-hydroxyanthranilic acid) and the inhibitor (TES-1025). The Dixon method
is recommended, especially when the IC50 is close to the enzyme concentration used in the
assay.[1]

In Vivo Pharmacokinetic Study in Mice

This protocol is based on the description of pharmacokinetic studies of TES-1025 in male CD-1

mice.[8]

Objective: To determine the pharmacokinetic profile of TES-1025 following intravenous and oral
administration.

Animals: Male CD-1 mice.

Procedure:
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 Intravenous (IV) Administration:
o Administer TES-1025 intravenously to a cohort of mice at a target dose of 0.5 mg/kg.

o Collect blood samples from the lateral tail vein at multiple time points (e.g., up to 24 hours)
after administration.

e Oral (PO) Administration:
o Administer TES-1025 orally to a separate cohort of mice at a target dose of 5 mg/kg.

o Collect blood, brain, and liver samples at various intervals (e.g., up to 8 hours) after dosing
(n=3 animals per time point).

e Sample Processing and Analysis:
o Process the collected blood to obtain plasma or use whole blood for analysis.
o Homogenize tissue samples.

o Quantify the concentration of TES-1025 in the samples using a validated analytical
method, such as LC-MS/MS.

o Pharmacokinetic Analysis:

o Use appropriate pharmacokinetic software to calculate key parameters, including:

Maximum concentration (Cmax)

Time to maximum concentration (Tmax)

Area under the concentration-time curve (AUC)

Half-life (t1/2)

Clearance

Volume of distribution

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b611293?utm_src=pdf-body
https://www.benchchem.com/product/b611293?utm_src=pdf-body
https://www.benchchem.com/product/b611293?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

TES-1025 is a groundbreaking small molecule inhibitor of ACMSD that effectively enhances the
de novo NAD+ biosynthesis pathway. The compelling preclinical data, including its low
nanomolar potency and favorable in vivo pharmacokinetic profile, underscore its potential as a
therapeutic agent for a variety of diseases characterized by impaired NAD+ homeostasis. The
detailed experimental protocols and data presented in this guide provide a solid foundation for
further research and development of TES-1025 and other ACMSD inhibitors. The continued
investigation of this novel therapeutic approach holds significant promise for addressing unmet
medical needs in metabolic and age-related diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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